molecular formula C34H34O7 B12290458 Benzyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate

Benzyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate

Cat. No.: B12290458
M. Wt: 554.6 g/mol
InChI Key: JGZVCCVFRMQHQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of protecting groups such as β-phenylthio and 6-benzyl . Specific reagents and catalysts are employed to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

Benzyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate is unique due to its specific combination of protecting groups and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C34H34O7

Molecular Weight

554.6 g/mol

IUPAC Name

benzyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate

InChI

InChI=1S/C34H34O7/c35-33(40-24-28-19-11-4-12-20-28)32-30(38-22-26-15-7-2-8-16-26)29(37-21-25-13-5-1-6-14-25)31(34(36)41-32)39-23-27-17-9-3-10-18-27/h1-20,29-32,34,36H,21-24H2

InChI Key

JGZVCCVFRMQHQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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